molecular formula C8H9N3OS B13561971 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine

2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine

Cat. No.: B13561971
M. Wt: 195.24 g/mol
InChI Key: JCIAXZMPUAHPSY-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)-1H-benzo[d]imidazol-6-amine is a benzimidazole derivative characterized by a methylsulfinyl (-S(O)CH₃) group at position 2 and an amine (-NH₂) group at position 6 of the fused aromatic ring. This compound is structurally related to clinically significant proton pump inhibitors (PPIs) like lansoprazole, which share a sulfinyl-substituted benzimidazole core .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-methylsulfinyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H9N3OS/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

JCIAXZMPUAHPSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(N1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methylsulfinyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-aminobenzimidazole in a suitable solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add methylsulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Acid-Base Reactions

The amino group (-NH<sub>2</sub>) acts as a Brønsted base, readily reacting with acids to form ammonium salts. For example:

(R)-2-Amino-...ethan-1-ol+HCl(R)-2-Ammonium-...ethan-1-ol chloride\text{(R)-2-Amino-...ethan-1-ol} + \text{HCl} \rightarrow \text{(R)-2-Ammonium-...ethan-1-ol chloride}

This protonation enhances solubility in polar solvents and stabilizes the compound during synthetic processes . The predicted pKa of the amino group in structurally similar compounds is ~12.2, indicating moderate basicity .

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For instance:

(R)-2-Amino-...ethan-1-ol+NH2RDMF, DIPEA(R)-2-Amino-...phenyl-(R-substituted)-ethan-1-ol\text{(R)-2-Amino-...ethan-1-ol} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, DIPEA}} \text{(R)-2-Amino-...phenyl-(R-substituted)-ethan-1-ol}

Esterification and Ether Formation

The hydroxyl group (-OH) participates in esterification or etherification. For example:

(R)-2-Amino-...ethan-1-ol+RCOClpyridine(R)-2-Amino-...ethan-1-ol ester\text{(R)-2-Amino-...ethan-1-ol} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{(R)-2-Amino-...ethan-1-ol ester}

Steric hindrance from the bulky phenyl ring and competing reactivity of the amino group may require protective strategies (e.g., Boc protection for -NH<sub>2</sub>).

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands, forming coordination complexes with transition metals like Cu(II) or Fe(III):

(R)-2-Amino-...ethan-1-ol+Cu(NO3)2[Cu(L)2]2+\text{(R)-2-Amino-...ethan-1-ol} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2]^{2+}

Such complexes are studied for catalytic or antimicrobial properties, though specific data for this compound remain unexplored in available literature.

Reductive Amination and Alkylation

The primary amino group undergoes alkylation with alkyl halides or reductive amination with carbonyl compounds:

(R)-2-Amino-...ethan-1-ol+R’CHONaBH4(R)-2-(Alkylamino)-...ethan-1-ol\text{(R)-2-Amino-...ethan-1-ol} + \text{R'CHO} \xrightarrow{\text{NaBH}_4} \text{(R)-2-(Alkylamino)-...ethan-1-ol}

Steric effects from the substituted phenyl ring may limit reaction efficiency, favoring smaller electrophiles like methyl iodide.

Cyclization Reactions

Under acidic or dehydrating conditions, intramolecular cyclization may occur. For example, formic acid promotes cyclization in pyridopyrimidine derivatives :

(R)-2-Amino-...ethan-1-olHCOOHPyrido[2,3-d]pyrimidine derivative\text{(R)-2-Amino-...ethan-1-ol} \xrightarrow{\text{HCOOH}} \text{Pyrido[2,3-d]pyrimidine derivative}

Exact yields for this compound are unreported, but analogous reactions achieve ~70% efficiency .

Mechanistic Insights

  • Electron-withdrawing effects : The 4-chloro-2,5-difluorophenyl group reduces electron density at the amino group, enhancing its nucleophilicity in substitution reactions.

  • Steric hindrance : Bul

Scientific Research Applications

2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized as a corrosion inhibitor for metals and alloys, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with DNA or RNA may contribute to its antiviral and anticancer activities.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfur Substituent Key Applications Reference
2-(Methylsulfinyl)-1H-benzo[d]imidazol-6-amine C₈H₉N₃OS ~212.3 Sulfinyl (-S(O)CH₃) Under investigation
Lansoprazole C₁₆H₁₄F₃N₃O₂S 369.36 Sulfinyl (-S(O)-) Proton pump inhibitor
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine C₁₃H₁₂N₄ 224.27 None DNA interaction studies

Table 2: Similarity Scores of Selected Analogues

Compound (CAS) Similarity Score Key Structural Difference
13676-49-8 0.65 3-Aminophenyl at position 2
7621-86-5 0.90 4-Aminophenyl at position 2
39861-21-7 0.60 5-Chloro substituent

Biological Activity

2-(Methylsulfinyl)-1H-benzo[d]imidazol-6-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound is characterized by its benzimidazole core, which is known for various biological activities. The synthesis typically involves multi-step reactions that modify the benzimidazole structure to introduce the methylsulfinyl group. For instance, similar compounds have been synthesized via reactions involving nitroanilines and subsequent cyclization processes .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. For example, certain benzimidazole derivatives reported minimum inhibitory concentrations (MIC) below 1 µg/mL against S. aureus .

Anticancer Activity

Studies have shown that this compound also possesses anticancer properties. It has been evaluated against human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colorectal cancer). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting a potent anticancer effect .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. For instance, they can inhibit topoisomerases or α-glucosidase, disrupting DNA replication or carbohydrate metabolism .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins. Molecular docking analyses suggest that the methylsulfinyl group enhances binding interactions with specific targets in microbial and cancer cells .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A recent study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. The most active compounds showed MIC values as low as 0.64 µM against α-glucosidase, indicating strong enzyme inhibition potential .
  • Anticancer Evaluation : Another study focused on the anticancer properties of benzimidazole derivatives, revealing that some compounds had IC50 values lower than those of established drugs like 5-fluorouracil (5-FU), highlighting their potential as therapeutic agents in cancer treatment .

Table 1: Biological Activity Summary of Related Compounds

Compound NameMIC (µg/mL)IC50 (µM)Target
This compound< 1< 5Staphylococcus aureus
Benzimidazole Derivative A0.644.53α-glucosidase
Benzimidazole Derivative B< 1< 9.99HepG2 cell line

Q & A

Basic Research Question

  • IR Spectroscopy : The sulfinyl (S=O) group exhibits a strong absorption band near 1020–1070 cm⁻¹, distinct from sulfonyl (S=O₂) or thioether (S-C) groups. The amine (-NH₂) stretching vibrations appear as broad peaks around 3300–3500 cm⁻¹ .
  • NMR : In ¹H NMR, the amine protons resonate as a singlet (~δ 5.5–6.5 ppm) if not involved in hydrogen bonding. The sulfinyl group influences neighboring protons, causing deshielding in the benzimidazole ring (δ 7.0–8.5 ppm). ¹³C NMR can confirm the sulfinyl carbon at ~δ 50–55 ppm, distinct from sulfonyl (~δ 60–65 ppm) .

How can contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial) be systematically resolved?

Advanced Research Question
Discrepancies often arise from variations in assay conditions, cell lines, or compound purity. To address this:

  • Meta-Analysis : Compare studies using standardized protocols (e.g., IC₅₀ values under identical cell lines like MCF-7 or HeLa).
  • Purity Validation : Use HPLC (≥95% purity) and mass spectrometry to exclude impurities as confounding factors .
  • Mechanistic Studies : Evaluate target-specific interactions (e.g., kinase inhibition vs. DNA intercalation) to clarify activity profiles .

What computational methods are effective in predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for binding .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., cytochrome P450 or tubulin). Validate predictions with experimental IC₅₀ values .
  • QSAR Modeling : Correlate structural features (e.g., sulfinyl group polarity) with activity data to guide derivatization .

How to design an RP-HPLC method for quantifying this compound in complex biological matrices?

Advanced Research Question

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) for polar compound retention.
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid enhances peak symmetry.
  • Detection : UV detection at 254 nm (λₘₐₓ for benzimidazole derivatives). Validate linearity (R² > 0.99) across 0.1–100 µg/mL and recovery rates (>90%) in spiked plasma samples .

How does modification of the sulfinyl group influence structure-activity relationships (SAR) in benzimidazole derivatives?

Advanced Research Question

  • Sulfinyl vs. Sulfonyl : Sulfinyl groups enhance hydrogen bonding capacity (e.g., with kinase ATP pockets) compared to sulfonyl, which may sterically hinder binding .
  • Regioisomerism : Positional shifts of the sulfinyl group (e.g., 2- vs. 5-position) alter electronic density on the benzimidazole ring, affecting π-π stacking with DNA or proteins.
  • Bioisosteric Replacement : Substituting sulfinyl with phosphinate or carboxylate groups modulates solubility and target affinity .

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